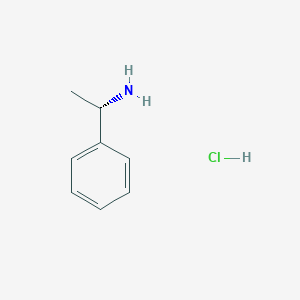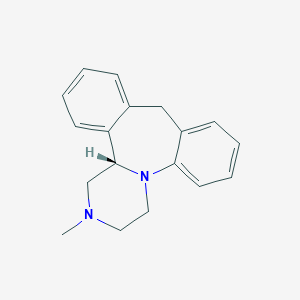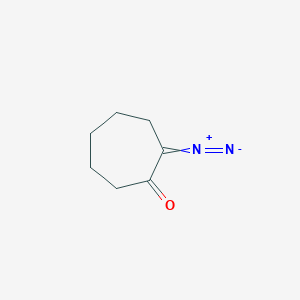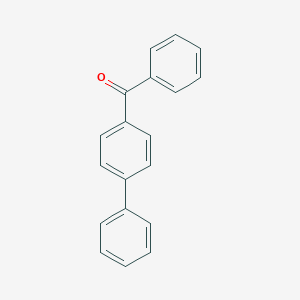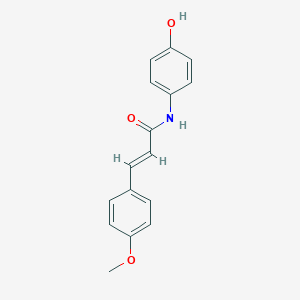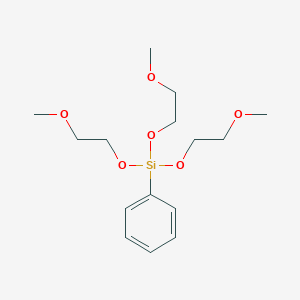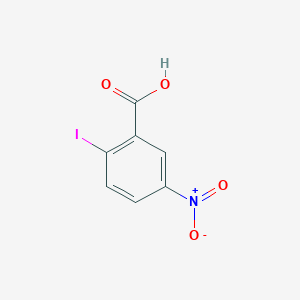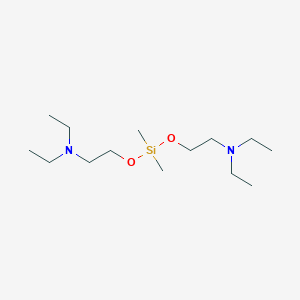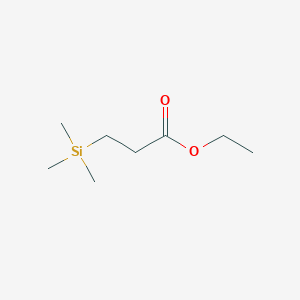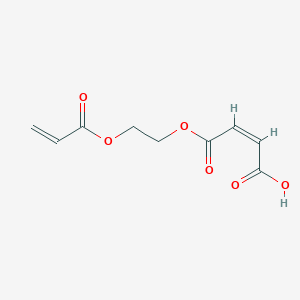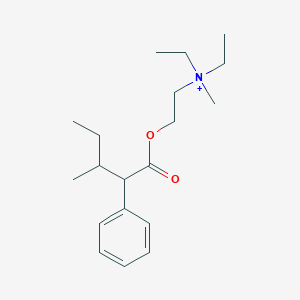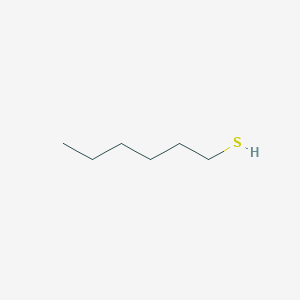![molecular formula C8H18O2Si B106939 Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- CAS No. 31469-15-5](/img/structure/B106939.png)
Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-
Übersicht
Beschreibung
Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-, also known as (1-methoxy-2-methylprop-1-enoxy)-trimethylsilane, is a derivative of alkane that can be used as a silane reagent . It acts as a catalyst or initiator in group-transfer polymerization . It is also used as a versatile reagent in conjugate addition and aldol reactions .
Molecular Structure Analysis
The molecular formula of this compound is C8H18O2Si. The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ether .Chemical Reactions Analysis
This compound is used as a catalyst or initiator in group-transfer polymerization . It is also used as a versatile reagent in conjugate addition and aldol reactions .Wissenschaftliche Forschungsanwendungen
Electrolyte Solvents for Li-ion Batteries
Silane compounds, including derivatives similar to [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-, have been synthesized and applied as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds have shown the ability to dissolve various lithium salts, contributing to enhanced battery performance. For example, a study by Amine et al. (2006) highlights the use of novel silane compounds as electrolyte solvents, exhibiting high lithium-ion conductivities and excellent cyclability in Li-ion batteries, suggesting their potential for improving battery longevity and performance Amine et al., 2006.
Surface Modification for Hydrophobicity
Silanes have been used for the surface modification of silica to tune its hydrophobicity. García et al. (2007) conducted modifications of Aerosil 200 using alkoxysilanes to achieve surfaces ranging from hydrophilic to superhydrophobic. The study shows the versatility of silane chemistry in manipulating surface properties for various applications, including coatings and materials science García et al., 2007.
Organosilanes in Polymer Science
Research by Fritzsche et al. (2014) on organosilanes based on N-methylpyrrole illustrates the synthesis and characterization of silanes for potential applications in materials science. These silanes were found to be thermally stable and did not decompose prior to evaporation, indicating their suitability for use in polymer matrices and possibly as precursors in the synthesis of complex materials Fritzsche et al., 2014.
Adhesion Promotion
Silane compounds have been identified as effective adhesion promoters. Studies using sum frequency generation vibrational spectroscopy have explored the molecular interactions between polymers and silanes, demonstrating the crucial role of silane headgroups in polymer adhesion. For instance, research by Zhang et al. (2012) reveals that the molecular structures of silane at interfaces significantly influence adhesion, which has implications for coatings, adhesives, and composite materials Zhang et al., 2012.
Polymer Electrolytes
Silane-modified SiO2 has been incorporated into polyethylene oxide-based polymer electrolytes, enhancing ionic conductivity and the mechanical properties of the electrolytes. Liu et al. (2002) highlight the advantages of using functionalized SiO2 in composite polymer electrolytes for applications such as battery technology, pointing towards improved performance of lithium batteries Liu et al., 2002.
Eigenschaften
IUPAC Name |
(1-methoxy-2-methylprop-1-enoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGVQJEBGEKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(OC)O[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073470 | |
| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |
CAS RN |
31469-15-5 | |
| Record name | Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031469155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-2-methyl-1-trimethyl- siloxypropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



